1-[3,5-Bis(trifluoromethyl)benzoyl]piperazine
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Overview
Description
1-[3,5-Bis(trifluoromethyl)benzoyl]piperazine is a chemical compound with the molecular formula C13H12F6N2O. It is characterized by the presence of a piperazine ring bonded to a benzoyl group substituted with two trifluoromethyl groups at the 3 and 5 positions.
Mechanism of Action
Target of Action
The primary target of 1-[3,5-Bis(trifluoromethyl)benzoyl]piperazine is related to Li-S batteries . The compound is used in the synthesis of a triazine-based covalent organic framework , which is used in Li-S batteries .
Mode of Action
The compound interacts with its targets by suppressing the diffusion of polysulfides . This is achieved through the high electronegativity and large steric hindrance of the compound .
Biochemical Pathways
The compound affects the energy storage and discharge pathways in Li-S batteries . By suppressing the diffusion of polysulfides, it improves the capacity and cyclic stability of these batteries .
Result of Action
The result of the compound’s action is an improved capacity and cyclic stability of Li-S batteries . This is due to the suppression of polysulfide diffusion, which enhances the overall performance of the batteries .
Preparation Methods
The synthesis of 1-[3,5-Bis(trifluoromethyl)benzoyl]piperazine typically involves the reaction of 3,5-bis(trifluoromethyl)benzoyl chloride with piperazine. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the desired product. The reaction can be represented as follows:
3,5-Bis(trifluoromethyl)benzoyl chloride+Piperazine→this compound
Industrial production methods may involve the use of continuous flow reactors to ensure efficient and scalable synthesis .
Chemical Reactions Analysis
1-[3,5-Bis(trifluoromethyl)benzoyl]piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine ring or the benzoyl group can be substituted with other functional groups.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and alcohols .
Scientific Research Applications
1-[3,5-Bis(trifluoromethyl)benzoyl]piperazine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its interactions with various biological targets.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular pathways is required.
Comparison with Similar Compounds
1-[3,5-Bis(trifluoromethyl)benzoyl]piperazine can be compared with other similar compounds, such as:
3,5-Bis(trifluoromethyl)benzyl bromide: This compound also contains the 3,5-bis(trifluoromethyl)benzyl group but differs in its reactivity and applications.
3,5-Bis(trifluoromethyl)benzoic acid: This compound has a carboxylic acid group instead of a piperazine ring, leading to different chemical properties and uses.
The uniqueness of this compound lies in its combination of the piperazine ring and the trifluoromethyl-substituted benzoyl group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
[3,5-bis(trifluoromethyl)phenyl]-piperazin-1-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F6N2O/c14-12(15,16)9-5-8(6-10(7-9)13(17,18)19)11(22)21-3-1-20-2-4-21/h5-7,20H,1-4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLFHVDXLYQKPQP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(=O)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F6N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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